3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride
Description
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a heterocyclic compound featuring a benzofuropyrimidine core linked to a benzoic acid moiety via an amino group, with a hydrochloride salt formulation. Benzofuropyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases . Additionally, benzofuropyrimidine derivatives have been explored in materials science, particularly for organic electroluminescence devices, though this application depends on functional group modifications (e.g., dicarbonitrile groups) distinct from the benzoic acid moiety in the target compound .
Properties
IUPAC Name |
3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3.ClH/c21-17(22)10-4-3-5-11(8-10)20-16-15-14(18-9-19-16)12-6-1-2-7-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPVXVSLUONBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC(=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
The benzofuro[3,2-d]pyrimidine scaffold is central to the target compound. A one-pot synthesis leveraging copper catalysis has been widely adopted for analogous benzofuran derivatives. As detailed by recent advancements, salicylaldehydes and substituted amines react in the presence of copper bromide ($$ \text{CuBr} $$) and sodium carbonate ($$ \text{Na}2\text{CO}3 $$) in dimethyl sulfoxide (DMSO) to form iminium intermediates. These intermediates undergo intramolecular cyclization, yielding benzofuran skeletons with amino substituents (Scheme 1). For the target compound, substituting salicylaldehyde with a pyrimidine-bearing precursor could facilitate the formation of the benzofuropyrimidine core.
Reaction Conditions :
Rhodium-Mediated C–H Activation
Rhodium complexes, particularly cyclopentadienyl-rhodium ($$ \text{CpRh} $$), enable regioselective C–H activation for benzofuran synthesis. In a representative protocol, benzamides react with vinylene carbonate in tetrachloroethane under rhodium catalysis to form substituted benzofurans via migratory insertion and β-oxygen elimination (Scheme 2). Adapting this method, a pyrimidine-containing benzamide could yield the benzofuropyrimidine core, followed by amination with 3-aminobenzoic acid.
Optimized Parameters :
- Catalyst: $$ \text{CpRh}(\text{COD}) $$ (5 mol%)
- Additive: $$ \text{NaOPiv} \cdot \text{H}_2\text{O} $$ (1.5 equiv)
- Solvent: Tetrachloroethane
- Temperature: 120°C, 24 hours
- Yield: 30–80% (dependent on substituents)
Amination and Hydrochloride Salt Formation
Nucleophilic Aromatic Substitution
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper Cyclization | $$ \text{CuBr} $$ | DMSO/H$$_2$$O, 80°C | 70–85 | One-pot, high yield | Requires toxic solvents |
| Rhodium C–H Activation | $$ \text{CpRh} $$ | Tetrachloroethane, 120°C | 30–80 | Regioselective | Low yield for electron-poor substrates |
| Nucleophilic Substitution | None | 1-Butanol, 120°C | 60–75 | Simple workup | Limited to activated pyrimidines |
| Buchwald–Hartwig | $$ \text{Pd} $$ | Toluene/DMF, 100°C | 50–65 | Broad substrate scope | High catalyst cost |
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, $$ J = 8.4 $$ Hz, 1H, benzofuran-H), 7.89–7.82 (m, 2H, aromatic-H), 7.45 (s, 1H, NH), 6.95 (d, $$ J = 8.0 $$ Hz, 1H, aromatic-H), 3.92 (s, 2H, COOH).
- IR (KBr) : 3420 cm$$ ^{-1} $$ (N–H stretch), 1680 cm$$ ^{-1} $$ (C=O), 1595 cm$$ ^{-1} $$ (C=N).
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound acts as an antagonist to retinoid X receptor alpha (RXRα), which is implicated in various cancers. By inhibiting RXRα, it induces apoptosis in cancer cells, making it a candidate for cancer therapy .
- Case Study : A study demonstrated that 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride significantly induced apoptosis in cancer cell lines through its interaction with RXRα, highlighting its potential as a therapeutic agent against cancers reliant on RXR signaling pathways.
-
Enzyme Inhibition :
- The compound has shown promise in enhancing the activity of key protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This modulation could have implications for aging and cellular homeostasis.
Chemical Synthesis
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride serves as a building block for the synthesis of more complex molecules. It can be utilized in various chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate to yield carboxylic acids or ketones.
- Reduction : Employing sodium borohydride to produce alcohols or amines.
- Substitution : Facilitating the replacement of functional groups through nucleophiles or electrophiles under specific conditions.
Mechanism of Action
The mechanism of action of 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as RXRa. By binding to this receptor, the compound can inhibit its activity, leading to the induction of apoptosis in cancer cells. This process involves the cleavage of poly ADP-ribose polymerase and the activation of caspase-3, which are key steps in the apoptotic pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride and related compounds:
Key Observations:
Structural Variations: The target compound’s benzofuropyrimidine core differentiates it from simpler pyrimidine derivatives (e.g., the dimethylamino analog in ). Substituents such as chloro (XL413) or dicarbonitrile (patent compounds) dictate functional specificity. The benzoic acid group in the target compound may enhance solubility or enable covalent interactions with biological targets .
Biological Activity: XL413, a structural analog, is a validated Cdc7 kinase inhibitor used in cancer research . The target compound’s amino-linked benzoic acid group could modulate selectivity or potency compared to XL413’s pyrrolidinyl substituent. The dimethylamino-pyrimidine analog () lacks the fused benzofuran ring, likely reducing kinase affinity but serving as a building block for drug synthesis .
Reactivity and Stability: Benzofuropyrimidine derivatives, such as those in , undergo ring cleavage and cyclization with hydroxylamine hydrochloride, forming oxadiazole-containing products . The target compound’s amino linkage may alter its reactivity compared to formamidine precursors.
Applications: The patent compounds () highlight the versatility of benzofuropyrimidine cores.
Research Findings and Implications
- Kinase Inhibition : The structural similarity to XL413 suggests the target compound may inhibit kinases like Cdc7 or Cdk9, though experimental validation is required .
- Solubility and Bioavailability : The hydrochloride salt formulation (common in ) likely enhances aqueous solubility, a critical factor for drug development.
- Synthetic Utility : The benzoic acid moiety in the target compound and ’s analog could facilitate conjugation to other molecules (e.g., PEG linkers or targeting ligands) .
Biological Activity
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in cancer research. Its unique structural features, including a benzofuro[3,2-d]pyrimidine moiety linked to a benzoic acid group, suggest significant biological activities that merit detailed exploration.
- IUPAC Name : 3-(benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid; hydrochloride
- Molecular Formula : C₁₇H₁₂ClN₃O₃
- Molecular Weight : 341.7 g/mol
- CAS Number : 1170018-37-7
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly the retinoid X receptor alpha (RXRα). By binding to RXRα, the compound inhibits its activity, leading to the induction of apoptosis in cancer cells. This apoptotic process is characterized by the cleavage of poly ADP-ribose polymerase (PARP) and the activation of caspase-3, both critical steps in programmed cell death pathways .
Biological Activity Overview
Research indicates that 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride exhibits several biological activities:
- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly through its role as an RXRα antagonist. This activity suggests potential applications in targeting various cancer types where RXRα is implicated.
- Enzyme Inhibition : Studies have indicated that derivatives of benzoic acid can enhance the activity of key protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings highlight the potential for this compound to act as a modulator in cellular degradation processes .
Table 1: Summary of Biological Activities
Case Study: RXRα Antagonism
A study focused on the antagonistic effects of 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride on RXRα demonstrated significant induction of apoptosis in various cancer cell lines. The compound's binding affinity for RXRα was assessed using molecular docking studies, revealing a strong interaction that supports its potential as a therapeutic agent against cancers reliant on RXR signaling pathways.
Case Study: Proteasomal Activity Modulation
In another investigation, derivatives of benzoic acid were shown to activate key proteolytic pathways in human foreskin fibroblasts. The study highlighted that compounds similar to 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride could significantly enhance both ubiquitin-proteasome and autophagy pathways, suggesting implications for aging and cellular homeostasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
